molecular formula C19H25NO3 B5155385 N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide

N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No. B5155385
M. Wt: 315.4 g/mol
InChI Key: BKLJPAOZANZQMT-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has been studied for its potential as a treatment for various autoimmune diseases and cancers.

Mechanism of Action

N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide binds to the active site of BTK and inhibits its activity, preventing downstream signaling in the B cell pathway. This leads to a reduction in B cell activation and proliferation, as well as a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide has been shown to effectively inhibit BTK activity in vitro and in vivo, leading to a reduction in autoantibody production and inflammation in animal models of autoimmune diseases. N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide has also been shown to have anti-tumor effects in preclinical studies, leading to reduced tumor growth and improved survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide in lab experiments include its specificity for BTK, which allows for targeted inhibition of B cell signaling. N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide also has good pharmacokinetic properties, making it suitable for in vivo studies. However, N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide is still in the early stages of development, and its safety and efficacy in humans have not yet been fully established.

Future Directions

Future research on N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide could focus on its potential as a treatment for other autoimmune diseases and cancers. Studies could also investigate the safety and efficacy of N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide in humans, as well as its potential for combination therapy with other drugs. Additionally, research could be conducted to optimize the synthesis of N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide and improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-benzofuran carboxylic acid with 2-aminopyrimidine. The resulting product is then reacted with 2-bromoethyl tetrahydro-2H-pyran-4-ol to form N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide. The synthesis of N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential as a treatment for autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. In preclinical studies, N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide has been shown to inhibit B cell activation and proliferation, leading to a reduction in autoantibody production and inflammation. N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide has also been studied for its potential as a cancer therapy, as BTK is overexpressed in many types of cancer cells.

properties

IUPAC Name

N,3,5-trimethyl-N-[2-(oxan-4-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-13-4-5-17-16(12-13)14(2)18(23-17)19(21)20(3)9-6-15-7-10-22-11-8-15/h4-5,12,15H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLJPAOZANZQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)CCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide

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